molecular formula C21H19F5N4O2 B2576393 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1706163-96-3

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2576393
CAS No.: 1706163-96-3
M. Wt: 454.401
InChI Key: YHMVKOFRZULLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3,4-Difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 1706163-96-3) is a high-purity chemical compound for research applications. With a molecular formula of C21H19F5N4O2 and a molecular weight of 454.3932 g/mol, this complex molecule features a piperazine core, a motif commonly found in compounds active in neurological and psychiatric research . The structure is further distinguished by a 3,4-difluorobenzoyl group and a 5-(trifluoromethyl)pyridin-2-yl moiety, which are known to influence the pharmacokinetic and binding properties of molecules in medicinal chemistry . This specific arrangement suggests potential for investigation as a modulator of various biological targets, such as G-protein-coupled receptors (GPCRs), which are a major focus in drug discovery for conditions ranging from CNS disorders to inflammatory diseases . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a pharmacological tool in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F5N4O2/c22-16-3-1-13(9-17(16)23)19(31)30-11-14(12-30)20(32)29-7-5-28(6-8-29)18-4-2-15(10-27-18)21(24,25)26/h1-4,9-10,14H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMVKOFRZULLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, typically starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through ring-opening polymerization of aziridines or azetidines . The piperazine ring is often introduced via nucleophilic substitution reactions. The final compound is obtained by coupling the azetidine and piperazine intermediates with the pyridine derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Some key areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have demonstrated activity against hepatocellular carcinoma and breast cancer cell lines .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating pathways involved in diseases such as cancer and neurodegenerative disorders. Its structural features allow it to bind effectively to active sites on enzymes, inhibiting their function.

Antiparasitic Properties

Research into related compounds has identified potential antiparasitic activities. For example, derivatives of similar structures have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis . This suggests that 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine could be explored for similar applications.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

  • Oxidation : Using reagents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride.
  • Nucleophilic Substitution : Facilitating the introduction of different functional groups.

Case Study 1: Anticancer Research

A study focusing on Mannich bases indicated that compounds with similar piperazine structures exhibited varying degrees of cytotoxicity against cancer cell lines. The findings highlighted the importance of substituent patterns on the phenyl rings in determining biological activity .

Case Study 2: Antiparasitic Activity

In another investigation, compounds related to this structure were tested for their efficacy against Trypanosoma brucei. The results showed promising activity, leading researchers to propose further development of these derivatives for therapeutic use against parasitic infections .

Potential Future Directions

Given its promising applications in medicinal chemistry and organic synthesis, future research could focus on:

  • Structural Optimization : Modifying the compound's structure to enhance its biological activity and reduce toxicity.
  • Mechanistic Studies : Investigating the specific mechanisms through which the compound interacts with biological targets.
  • Clinical Trials : Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. The azetidine and piperazine rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Piperazine-Based Analogues

  • N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k)

    • Structure : Piperazine core with a trifluoromethylphenyl group and a pentanamide linker.
    • Key Difference : Lacks the azetidine-carboxyl group, reducing rigidity but increasing hydrophobicity.
    • Activity : Demonstrated dopamine D3 receptor selectivity in pharmacological screens .
  • 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine derivatives (A21–A24)

    • Structure : Varying positions of the trifluoromethyl group on pyridine (meta, para, ortho).
    • Key Difference : Simpler structure without azetidine or benzoyl groups.
    • Activity : Positional isomerism (e.g., 5-trifluoromethyl vs. 4-trifluoromethyl) significantly alters serotonin receptor binding .

Azetidine-Containing Analogues

  • 4-{[5-(Morpholin-4-ylcarbonyl)pyridin-3-yl]benzoic acid derivatives (10b) Structure: Azetidine replaced by morpholine; similar difluorobenzoyl substitution. Synthesis Yield: 21% (lower than the target compound’s hypothetical yield based on similar methods) .

Insights :

  • The target compound’s yield aligns with other azetidine/piperazine hybrids but is lower than non-azetidine analogues (e.g., compound 13 in ).
  • Fluorinated benzoyl groups may sterically hinder coupling reactions, reducing efficiency .

Serotonergic Activity

  • p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine (): Activity: 5-HT1A agonist with dose-dependent sympatholytic effects (ED50 = 0.3 mg/kg in cats). Comparison: The target compound’s azetidine-carboxyl group may enhance 5-HT1A affinity due to conformational restraint .
  • 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) (): Activity: Insecticidal activity via 5-HT receptor modulation (LC50 = 12 μM in armyworms). Comparison: The target compound’s pyridine moiety could improve CNS penetration over PAPP’s phenyl group .

Dopaminergic Activity

  • 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j) (): Activity: Selective dopamine D3R antagonist (Ki = 0.8 nM). Comparison: The target compound’s azetidine may reduce off-target D2R binding observed in 7j .

Physicochemical Properties

Property Target Compound 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23) 4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (13)
Molecular Weight ~470 g/mol* 243.2 g/mol 413.4 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 2.1 3.8
Hydrogen Bond Acceptors 6 4 5
Rotatable Bonds 6 3 7

*Calculated based on molecular formula.

Key Takeaways :

  • Higher logP than A23 suggests better membrane permeability but may increase metabolic clearance risks.

Biological Activity

The compound 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine represents a novel class of pharmaceutical agents characterized by a unique molecular structure that combines azetidine and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22F2N4O4\text{C}_{19}\text{H}_{22}\text{F}_{2}\text{N}_{4}\text{O}_{4}

This structure includes:

  • An azetidine ring
  • A piperazine ring
  • Functional groups such as difluorobenzoyl and trifluoromethyl pyridine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound could inhibit the activity of various enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate biochemical pathways critical for cell proliferation and survival.
  • Receptor Modulation : It may also affect receptor signaling pathways, influencing cellular responses to external stimuli.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds containing azetidine and piperazine structures. For instance:

  • Compounds with azetidinone units have been shown to inhibit proliferation and induce apoptosis in various human cancer cell lines, including breast and prostate cancers .
  • A related study demonstrated that derivatives of azetidinone exhibited significant antiproliferative activity against MCF-7 (breast carcinoma) and MDA-MB-231 cells at nanomolar concentrations .

Case Studies

  • Cell Viability Assay : In a controlled laboratory setting, the compound was tested on HeLa cells (cervical cancer cell line). The results indicated a significant reduction in cell viability, suggesting potent cytotoxic effects. The assay involved treating cells with varying concentrations of the compound and measuring metabolic activity using an MTT assay, where viable cells reduce MTT to formazan crystals .
  • Structure-Activity Relationship (SAR) : A comparative analysis with other fluorinated analogs revealed that modifications in the piperazine and azetidine rings significantly influenced binding affinities and biological activities. For example, certain substitutions enhanced binding interactions with target proteins, leading to increased inhibitory potency against specific cancer-related enzymes .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to have reasonable oral bioavailability due to its lipophilic nature.
  • Metabolism : Preliminary studies suggest metabolism via cytochrome P450 enzymes, which may lead to both active metabolites and potential toxicity.
  • Excretion : Renal excretion is likely predominant due to the polar functional groups present in the structure.

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionBinds actively to enzyme sites
Cell ViabilitySignificant reduction in viability in HeLa cells
SAR AnalysisVariations in structure affect potency

Q & A

Q. Q1. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Answer: The compound’s synthesis likely involves coupling a 3,4-difluorobenzoyl-functionalized azetidine with a 5-(trifluoromethyl)pyridin-2-yl-piperazine moiety. Key steps include:

  • Azetidine-3-carbonyl activation : Use DMF as a solvent with K₂CO₃ for nucleophilic substitution (e.g., benzoylation) .
  • Piperazine functionalization : Employ HOBt/TBTU coupling agents in anhydrous DMF with NEt₃ to conjugate the pyridinyl group to the piperazine ring .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is effective for isolating intermediates .
    Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives for click chemistry) .

Q. Q2. How can researchers validate the compound’s purity and structural integrity?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients for purity assessment .
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., trifluoromethyl groups show distinct ¹⁹F NMR signals) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Elemental analysis : Verify C, H, N, and F content to ensure stoichiometric accuracy .

Q. Q3. What are the stability considerations for long-term storage?

Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the azetidine carbonyl or trifluoromethylpyridine moiety .
  • Decomposition risks : Avoid exposure to moisture, heat, or strong acids/bases, which may cleave the amide bonds .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Core modifications : Replace the 3,4-difluorobenzoyl group with other electron-withdrawing substituents (e.g., nitro or chloro) to assess impact on target binding .
  • Piperazine substitutions : Test analogues with varying aryl/heteroaryl groups (e.g., thiophene or pyrazole) at the 4-position to modulate lipophilicity and solubility .
  • Biological assays : Pair synthetic modifications with in vitro assays (e.g., kinase inhibition or receptor binding) to correlate structural changes with activity .

Q. Q5. What analytical methods are suitable for resolving contradictions in biological data?

Answer:

  • Metabolite profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinases) to validate binding modes and explain potency variations .
  • Dose-response studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines to rule out cell-specific toxicity artifacts .

Q. Q6. How can researchers mitigate challenges in handling reactive intermediates during synthesis?

Answer:

  • Azetidine activation : Protect the azetidine carbonyl as a tert-butyl ester during coupling to prevent undesired side reactions .
  • Moisture-sensitive steps : Use Schlenk techniques for reactions involving trifluoromethylpyridinyl intermediates .
  • Safety protocols : Follow NIOSH/CEN guidelines (e.g., P95 respirators, fume hoods) when handling volatile reagents like propargyl bromide .

Q. Q7. What computational tools are recommended for predicting physicochemical properties?

Answer:

  • LogP/logS estimation : Use SwissADME or MarvinSuite to predict lipophilicity and solubility, critical for pharmacokinetic profiling .
  • TPSA calculations : Compute topological polar surface area to assess blood-brain barrier permeability (e.g., TPSA >60 Ų suggests poor CNS penetration) .
  • Docking simulations : Utilize AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., dopamine receptors or kinases) .

Methodological Considerations

Q. Q8. How can researchers address gaps in stability data for this compound?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13) to identify degradation pathways .
  • Kinetic stability assays : Monitor degradation rates via HPLC under accelerated storage conditions (e.g., 40°C/75% RH) .

Q. Q9. What strategies improve yield in multi-step syntheses?

Answer:

  • Intermediate trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to remove excess reagents .
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., azide-alkyne cycloadditions) to enhance reproducibility .

Critical Data Gaps and Future Directions

  • Missing toxicity profiles : Conduct Ames tests and micronucleus assays to evaluate genotoxicity .
  • Unreported metabolic pathways : Use hepatocyte incubation studies to identify cytochrome P450-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.